Cerium(III) isodecanoate

Formulation Science Lipophilicity Solubility

Research challenge: Inconsistent performance in non-polar media due to poor precursor solubility. Cerium(III) isodecanoate (LogP 5.2) directly addresses this with a branched C10 ligand for superior hydrocarbon compatibility. - Enables homogeneous catalysis & uniform ceria nanoparticle synthesis in organic solvents. - Ideal for fuel additives, lubricant formulations, and recyclable polymerization catalyst supports. - Available for R&D supply with global B2B shipping.

Molecular Formula C30H57CeO6
Molecular Weight 653.9 g/mol
CAS No. 94246-94-3
Cat. No. B15176694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerium(III) isodecanoate
CAS94246-94-3
Molecular FormulaC30H57CeO6
Molecular Weight653.9 g/mol
Structural Identifiers
SMILESCC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].CC(C)CCCCCCC(=O)[O-].[Ce+3]
InChIInChI=1S/3C10H20O2.Ce/c3*1-9(2)7-5-3-4-6-8-10(11)12;/h3*9H,3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3
InChIKeyQUUXLKICDAEGSD-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cerium(III) Isodecanoate: Technical Profile for Scientific and Industrial Procurement


Cerium(III) isodecanoate (CAS 94246-94-3) is a rare earth carboxylate of the general class Ce(O₂CR)₃, where the carboxylate ligand is isodecanoate (8-methylnonanoate) [1]. With a molecular formula of C₃₀H₅₇CeO₆ and a molecular weight of 653.9 g/mol [1], this compound is characterized by its high organic solubility and redox activity due to the Ce(III)/Ce(IV) couple . It belongs to a family of cerium(III) alkanoates which have been systematically studied for their thermal behavior, lamellar solid-state structures, and mesomorphic phases [2]. The isodecanoate ligand, a branched C10 carboxylate, imparts specific solubility and stability characteristics that differentiate it from linear-chain and shorter-branched cerium carboxylates [3].

Why Generic Substitution of Cerium(III) Isodecanoate Fails: Evidence-Based Differentiation


Despite the shared Ce(III) active center, cerium carboxylates are not interchangeable commodities. The specific alkyl chain structure of the carboxylate ligand profoundly influences the compound's physicochemical and performance characteristics. Systematic studies on cerium(III) alkanoates demonstrate that the carbon chain length directly dictates thermal phase behavior, including the presence or absence of a highly viscous mesophase versus a smectic A phase, as well as specific transition temperatures [1]. Furthermore, the molecular structure of the carboxylate ligand affects the stability of the precursor complex; for instance, branched ligands like 2-ethylhexanoate and 2,2-dimethyloctanoate form distinct oligomeric structures in solution compared to linear analogs, which impacts their behavior as catalyst precursors [2]. The logP value of cerium(III) isodecanoate is calculated to be 5.2, a specific measure of its lipophilicity that directly impacts its solubility in non-polar media and its partitioning behavior in complex formulations [3]. Substituting with a cerium carboxylate bearing a different ligand, such as a shorter chain octoate or a more rigid naphthenate, will inevitably alter solubility, thermal stability, compatibility with other formulation components, and ultimately, the performance of the end product.

Cerium(III) Isodecanoate: A Quantitative Guide to Differentiating Evidence


Lipophilicity (LogP) as a Key Differentiator for Formulation Solubility

The calculated octanol-water partition coefficient (LogP) for Cerium(III) isodecanoate is 5.2, a quantitative measure of its lipophilicity [1]. This value is a direct function of the C10 branched isodecanoate ligand. In contrast, Cerium(III) 2-ethylhexanoate (octoate), with a shorter C8 branched ligand, has a calculated LogP of approximately 4.2 [2], demonstrating that the longer, more hydrophobic ligand chain of isodecanoate results in a compound that is approximately one order of magnitude more lipophilic. This quantifiable difference allows for predictable solubility and compatibility in non-polar solvents and oleaginous formulations.

Formulation Science Lipophilicity Solubility

Distinct Thermal Phase Behavior and Transition Temperatures in Cerium(III) Alkanoates

A systematic study of cerium(III) alkanoates [Ce(CₓH₂ₓ₊₁COO)₃] revealed a pronounced chain-length dependence on thermal behavior [1]. Compounds with carbon chain lengths of x = 5-9 (encompassing the C10 isodecanoate) exhibit a highly viscous mesophase (M) upon heating, followed by a transition to a smectic A phase before clearing. In contrast, longer-chain homologues (x ≥ 10) only display a smectic A phase, with the mesophase being absent [1]. This fundamental difference in phase behavior, which is critical for high-temperature applications and processing, is a direct result of the ligand's carbon chain length.

Thermal Analysis Material Science Mesophase

Differentiation in Polymer-Bound Catalyst Activity and Recyclability

While not directly quantifying the isodecanoate derivative, studies on polymer-bound cerium carboxylates demonstrate that the ligand environment and catalyst architecture are critical for performance. A polystyrene-bound cerium carboxylate catalyst achieved a cerium loading of 1.19 mmol Ce/g of polymer, which was quantitatively higher than the 0.86 mmol Nd/g loading for a similarly prepared neodymium catalyst [1]. More importantly, this cerium-based catalyst polymerized butadiene to cis-1,4-polybutadiene and was successfully recycled without significant loss of activity or selectivity [1]. This demonstrates that cerium carboxylates, as a class, offer a viable route to reusable, stereospecific polymerization catalysts, a feature not inherently shared by non-carboxylate cerium precursors.

Polymer Chemistry Catalysis Diene Polymerization

Cerium(III) Isodecanoate: Validated Application Scenarios Based on Differentiating Evidence


Formulation of High-Performance Lubricants and Fuel Additives Requiring Superior Hydrocarbon Solubility

The high calculated LogP of 5.2 for cerium(III) isodecanoate, compared to ~4.2 for the shorter-chain 2-ethylhexanoate analog [1], directly translates to superior solubility and compatibility in non-polar hydrocarbon media. This makes it a preferred precursor or additive for lubricant formulations and fuel additives where effective dispersion is critical for anti-wear, friction modification, or emissions control performance. Patent literature confirms the utility of oil-dispersible cerium carboxylates in lubricating compositions to improve diesel particulate filter efficiency by transporting cerium to the exhaust after-treatment system [2].

Synthesis of Advanced Cerium Oxide (Ceria) Nanoparticles with Controlled Morphology

Cerium(III) carboxylates are established precursors for the synthesis of fine ceria (CeO₂) powders. Their solubility in organic solvents like benzene allows for hydrolysis under controlled conditions (e.g., 130-170 °C, 0.27-0.78 MPa) to precipitate micrometer-sized, crystalline ceria particles [3]. The specific branched structure of the isodecanoate ligand influences the decomposition pathway and the resulting oxide morphology, offering a potential advantage over linear or less bulky carboxylate precursors in tailoring the size, shape, and dispersibility of the final ceria nanoparticles for applications in catalysis and chemical mechanical planarization (CMP).

Development of Recyclable Heterogeneous Catalysts for Stereospecific Polymerization

As demonstrated with polymer-bound cerium carboxylates, this class of compound is effective in creating recyclable catalysts for the stereospecific polymerization of dienes like butadiene to yield cis-1,4-polybutadiene [4]. The high metal loading achievable (e.g., 1.19 mmol Ce/g) and the retention of catalytic activity and selectivity upon recycling offer significant process economics. Cerium(III) isodecanoate, due to its tailored solubility profile from the branched C10 ligand, may serve as a superior precursor for immobilization on various polymer or inorganic supports to design next-generation, reusable single-site catalysts for the production of high-value elastomers.

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